Diglycerol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dihydroxypropoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRAVKSCUXZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872273 | |
| Record name | 3,3'-Oxydi(propane-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Propanediol, oxybis- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
627-82-7, 59113-36-9 | |
| Record name | Bis(2,3-dihydroxypropyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha,alpha'-Diglycerol | |
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| Record name | Diglycerin | |
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| Record name | Diglycerol | |
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| Record name | Propanediol, oxybis- | |
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| Record name | 3,3'-Oxydi(propane-1,2-diol) | |
| Source | EPA DSSTox | |
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| Record name | Oxybispropanediol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3,3'-oxydi(propylene glycol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013 | |
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| Record name | .ALPHA.,.ALPHA.'-DIGLYCEROL | |
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Advanced Synthetic Methodologies and Reaction Engineering for Diglycerol
Catalytic Condensation and Etherification Pathways
The direct condensation or etherification of glycerol (B35011) is the most common method for producing diglycerol (B53887). This reaction involves heating glycerol in the presence of a catalyst, leading to the formation of a mixture of polyglycerols, including this compound, triglycerol, and higher oligomers. The key to an efficient process lies in the selection of a catalyst that favors the formation of short-chain polyglycerols, particularly this compound, while minimizing side reactions. The reaction mechanism, especially under basic conditions, generally proceeds through two main steps: the deprotonation of a glycerol hydroxyl group by the catalyst to form a more nucleophilic glyceroxide anion, followed by the nucleophilic attack of this anion on another glycerol molecule, displacing a hydroxyl group and eliminating water.
Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity due to the excellent contact between the catalyst and the reactants. Historically, strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) have been used for glycerol polymerization at high temperatures (200–275 °C). mdpi.com These catalysts are effective in promoting the condensation reaction but can be difficult to separate from the product mixture, often requiring neutralization and purification steps that generate waste. mdpi.com
Research has compared the activity of various homogeneous alkali catalysts, revealing an activity order typically influenced by both basicity and solubility in glycerol. A study conducted at 260°C showed the following order of activity based on water formation: K₂CO₃ ≈ Li₂CO₃ > Na₂CO₃ > KOH > NaOH. mdpi.com While effective, a major drawback of strong homogeneous bases is the difficulty in controlling the degree of polymerization, often leading to a broad distribution of polyglycerols rather than selective production of this compound. mdpi.com Furthermore, these conditions can promote the formation of undesired colored and odorous byproducts. mdpi.com
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Glycerol Conversion (%) | This compound Selectivity (%) | Triglycerol Selectivity (%) | Reference |
| NaOH | 0.5 mol% | 260 | 6 | 83.8 | - | - | semanticscholar.org |
| NaOAc | 0.5 mol% | 260 | 6 | 72.8 | - | - | semanticscholar.org |
| Na₂CO₃ | 1.74 mol% | 260 | 8 | 96 | 24 | 35 | researchgate.net |
Note: Selectivity data for some homogeneous catalysts are not always specified for individual oligomers in the cited literature.
To overcome the challenges associated with homogeneous catalysts, significant research has focused on developing solid, heterogeneous catalysts. These catalysts are easily separated from the reaction products, can often be regenerated and reused, and can offer improved selectivity due to shape-selective properties or tailored active sites.
A variety of solid metal oxides have been investigated as catalysts for glycerol etherification. Alkaline earth metal oxides, in particular, have shown promising activity. The catalytic performance is strongly linked to the basicity of the oxide, with activity generally increasing in the order of MgO < CaO < SrO < BaO. nih.gov Over CaO, SrO, and BaO, high selectivity towards di- and triglycerol (>90%) has been achieved at glycerol conversions around 60%. nih.gov
Calcium oxide (CaO) is a widely studied, low-cost, and highly active catalyst. nih.govresearchgate.net Mixed metal oxides, often derived from hydrotalcite-like precursors, offer a way to tune the catalyst's properties. For instance, Ca-Mg-Al mixed oxides have been shown to be effective, with one study reporting a this compound selectivity of 78.3% at 40.4% glycerol conversion at 220°C. mdpi.com The addition of lanthanum to calcium-based catalysts has also been explored. A Ca₁.₆La₀.₄Al₀.₆O₃ mixed oxide catalyst achieved a high glycerol conversion of 96% with a this compound yield of 52% at 250°C after 8 hours. researchgate.net Supporting these active metal oxides on materials with high surface area, such as MCM-41, can further enhance catalytic performance by improving the dispersion of active sites. scispace.com
| Catalyst | Catalyst Loading (wt.%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | This compound Yield (%) | Selectivity (Di- + Tri-glycerol) (%) | Reference |
| CaO | - | 220 | 20 | ~60 | - | >90 | scispace.com |
| SrO | - | 220 | 20 | ~80 | - | >90 | scispace.com |
| BaO | - | 220 | 20 | ~80 | - | >90 | scispace.com |
| Ca-Mg-Al Mixed Oxide | 3 | 220 | 24 | 40.4 | - | 78.3 (DG only) | mdpi.com |
| Ca₁.₆La₀.₄Al₀.₆O₃ | 2 | 250 | 8 | 96.3 | 52 | 88 | sciepub.com |
| 20%Ca₁.₆La₀.₆/MCM-41 | - | 250 | 8 | 91 | 43 | - | scispace.com |
Clays, such as montmorillonite, are layered aluminosilicates that can be chemically modified to create effective solid base catalysts. Their low cost, high stability, and tunable properties make them attractive catalyst supports. Acid-treated montmorillonite K-10 (MK-10) can be intercalated with alkali compounds like lithium hydroxide (LiOH) to introduce basic sites. A LiOH-modified MK-10 catalyst demonstrated high performance in the solvent-free etherification of glycerol, achieving 98% glycerol conversion with a this compound selectivity of approximately 53% after 12 hours at 240°C. plu.mxresearchgate.net The modification process is crucial as it creates the necessary basicity for the reaction to proceed efficiently.
Another approach involves creating pillared clays, where the layers of the clay are propped open by metal oxide "pillars," creating a porous structure with a high surface area. Aluminium pillared clays modified with lithium have been developed for microwave-assisted glycerol polymerization, demonstrating the potential for process intensification and reduced reaction times. semanticscholar.org
| Catalyst | Catalyst Loading (wt.%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | This compound Selectivity (%) | Reference |
| LiOH-modified Montmorillonite K-10 | 2 | 240 | 12 | ~98 | ~53 | plu.mxresearchgate.net |
The synthesis of this compound via etherification is predominantly catalyzed by bases. The general mechanism for alkaline-based catalysis, whether homogeneous or heterogeneous, involves the activation of a glycerol molecule through deprotonation. researchgate.net
Formation of Glyceroxide: A basic catalyst abstracts a proton from one of the hydroxyl groups of a glycerol molecule, forming a glyceroxide anion. This anion is a much stronger nucleophile than the neutral glycerol molecule.
Nucleophilic Attack: The glyceroxide anion then attacks a carbon atom of a second glycerol molecule. This results in the displacement of a hydroxide ion (OH⁻) and the formation of an ether bond, creating a this compound molecule.
Catalyst Regeneration: The eliminated hydroxide ion can then deprotonate another glycerol molecule, regenerating the glyceroxide and continuing the catalytic cycle.
The activity of alkaline catalysts is directly related to their basic strength; stronger bases can deprotonate glycerol more readily, leading to a faster reaction rate. nih.gov However, excessively strong basicity or high temperatures can promote further polymerization of this compound to form higher oligomers, thus reducing selectivity. mdpi.com Therefore, a key aspect of reaction engineering is to balance catalyst activity with selectivity by carefully selecting the catalyst and optimizing reaction conditions such as temperature, catalyst loading, and reaction time. sciepub.com
Heterogeneous Catalysis Systems
Transesterification Processes for this compound Formation
While catalytic condensation and etherification are the direct and primary routes for synthesizing the ether-linked compound this compound, the term transesterification in the context of glycerol typically refers to different chemical transformations. Scientific literature extensively documents the transesterification of glycerol with reagents like dimethyl carbonate to produce glycerol carbonate, or the reaction of glycerol with triglycerides (a process also known as glycerolysis) to produce monoglycerides and diglycerides (which are fatty acid esters, not ethers). mdpi.comyoutube.com
There is no significant evidence for a primary synthetic pathway where a transesterification reaction is employed to directly form the ether bonds of this compound. The etherification process relies on a condensation mechanism (elimination of water), which is chemically distinct from transesterification (exchange of an alcohol group on an ester). Therefore, transesterification is not considered a standard or advanced methodology for the production of the chemical compound this compound.
Dehydration Mechanisms in this compound Synthesis
The synthesis of this compound from glycerol is fundamentally an intermolecular dehydration reaction, specifically an etherification process where two glycerol molecules combine to form an ether linkage with the elimination of a water molecule. The reaction mechanism is heavily influenced by the type of catalyst used, primarily categorized as acid-catalyzed or base-catalyzed.
Acid-Catalyzed Dehydration: Under acidic conditions, the reaction is initiated by the protonation of one of the hydroxyl groups of a glycerol molecule, making it a good leaving group (water). The more reactive secondary hydroxyl group is often protonated preferentially. A second glycerol molecule then acts as a nucleophile, attacking the protonated carbon and displacing the water molecule to form a this compound molecule and regenerating the acid catalyst.
Quantum mechanical calculations have shown that the energy barriers for the dehydration of protonated glycerol are significantly lower than for neutral glycerol. nih.govnrel.govresearchgate.net The mechanism can proceed through various pathways, including substitution reactions. nih.govnrel.govresearchgate.net The protonation of a hydroxyl group facilitates the C-O bond cleavage, allowing for the nucleophilic attack by another glycerol molecule. nih.gov While much of the literature on acid-catalyzed glycerol dehydration focuses on the intramolecular dehydration to acrolein, the fundamental step of activating a hydroxyl group via protonation is common to intermolecular etherification as well. redalyc.orgmdpi.comresearchgate.net The process involves the formation of a carbocation intermediate after the loss of water, which is then attacked by a hydroxyl group from a second glycerol molecule.
Base-Catalyzed Dehydration: In the presence of a basic catalyst (e.g., sodium hydroxide, calcium oxide), the mechanism begins with the deprotonation of a hydroxyl group on a glycerol molecule to form a glyceroxide anion. This strong nucleophile then attacks a carbon atom of a second glycerol molecule, displacing a hydroxide ion in a nucleophilic substitution reaction. The released hydroxide ion can then deprotonate another glycerol molecule, continuing the catalytic cycle. This mechanism generally favors the formation of linear polyglycerols over cyclic byproducts.
Optimization of Reaction Parameters and Process Intensification
The selective synthesis of this compound requires careful optimization of various reaction parameters to maximize yield and minimize the formation of higher oligomers (triglycerol, tetraglycerol) and undesired cyclic byproducts.
Influence of Temperature and Pressure on Reaction Selectivity and Yield
Temperature is a critical parameter in this compound synthesis. Generally, increasing the reaction temperature enhances the rate of glycerol conversion. sciepub.com However, excessively high temperatures can lead to a decrease in this compound selectivity. This is because higher temperatures provide the necessary activation energy for the subsequent etherification of this compound with other glycerol molecules, leading to the formation of higher-order polyglycerols. sciepub.com Studies have shown that an optimal temperature range often exists to maximize this compound yield. For instance, using a Ca1.6La0.4Al0.6O3 catalyst, a high yield of this compound was observed at 250°C, but the yield decreased at higher temperatures. sciepub.com Temperatures above 250°C may also promote side reactions, leading to discoloration and the generation of undesirable odors. sciepub.comresearchgate.net Conversely, reaction temperatures below 200°C often result in very low glycerol conversion. sciepub.com
Pressure also plays a significant role. The etherification reaction produces water as a byproduct. Conducting the reaction under vacuum or reduced pressure helps to continuously remove water from the reaction medium, shifting the equilibrium towards the products and thereby increasing the conversion of glycerol and the yield of this compound. Industrial processes often operate under normal or reduced pressure to facilitate water removal. google.com In contrast, high-pressure conditions, particularly with hydrogen, are typically used in hydrogenolysis reactions to produce propanediols and are not favorable for the selective dehydration to this compound. researchgate.netmdpi.com
Table 1: Effect of Reaction Temperature on this compound Yield
| Catalyst | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | This compound Yield (%) | Reference |
|---|---|---|---|---|---|
| Ca1.6La0.4Al0.6O3 | 220 | 10 | Low | ~12 | sciepub.com |
| Ca1.6La0.4Al0.6O3 | 250 | 8 | High | 51-52 | sciepub.com |
| Ca1.6La0.4Al0.6O3 | >250 | 8 | High | Decreased | sciepub.com |
| Na2CO3 | 260 | 24 | 96 | 24 | researchgate.net |
| CaO-based | 260 | 8 | 85 | 40 | mdpi.com |
Catalyst Loading and Kinetic Aspects of this compound Production
The amount of catalyst used, or catalyst loading, directly influences the reaction rate. Increasing the catalyst loading generally leads to a higher rate of glycerol conversion. mdpi.commdpi.com For example, in a study using a Ca-MgAl mixed oxide catalyst, increasing the catalyst amount from 2 wt.% to 3 wt.% raised the glycerol conversion from 20% to 40% and significantly promoted this compound selectivity. mdpi.com However, beyond a certain point, further increases in catalyst loading may not result in a proportional increase in yield and can become economically unviable. mdpi.com An optimal catalyst loading achieves a desirable reaction rate without excessive cost or leading to unwanted side reactions. Research has shown optimized this compound yields at catalyst loadings around 2.0-2.5 wt.%. sciepub.comsciepub.com
The kinetics of glycerol etherification indicate a consecutive reaction pathway where glycerol first converts to this compound, which can then react further to form triglycerol and higher oligomers. researchgate.net This means that the concentration of the target product, this compound, will reach a maximum at an intermediate reaction time and then decrease as it is converted into larger molecules. researchgate.net The reaction rate is dependent on the concentrations of glycerol and the catalyst. Understanding these kinetic aspects is crucial for designing a reactor and process that can be stopped at the point of maximum this compound yield, preventing the loss of product to higher oligomers.
Table 2: Influence of Catalyst Loading on Glycerol Conversion and this compound Selectivity
| Catalyst | Catalyst Loading (wt.%) | Temperature (°C) | Glycerol Conversion (%) | This compound Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Ca-MgAl mixed oxide | 0 | 220 | 6 | - | mdpi.com |
| Ca-MgAl mixed oxide | 2 | 220 | 20 | 40.4 | mdpi.com |
| Ca-MgAl mixed oxide | 3 | 220 | 40 | 78.3 | mdpi.com |
| Ca-MgAl mixed oxide | 5 | 220 | Increased | Decreased | mdpi.com |
| Ca1.6La0.4Al0.6O3 | 2.51 | 250 | - | 47.8 (Yield) | sciepub.com |
Solvent-Free Reaction Systems for Sustainable Synthesis
The synthesis of this compound is frequently performed in solvent-free systems, which aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous organic solvents. researchgate.netsciepub.com In these systems, glycerol itself acts as both the reactant and the reaction medium. This approach is not only environmentally friendly but also simplifies the process by eliminating the need for solvent handling and recovery steps. researchgate.net
Solvent-free synthesis has been successfully applied using various heterogeneous catalysts, such as mixed metal oxides and modified clays. sciepub.comresearchgate.net For example, the etherification of glycerol over a Ca1.6La0.4Al0.6O3 heterogeneous catalyst was effectively conducted in a solvent-free system. sciepub.com Similarly, this compound-based derivatives like non-isocyanate poly(hydroxyurethanes) have been prepared using solvent-free and catalyst-free methods, highlighting the versatility of this sustainable approach. nih.govnih.govresearchgate.net The high concentration of reactants in a solvent-free system can also lead to higher reaction rates.
Continuous Flow Reactor Technologies in this compound Manufacturing Research
Continuous flow reactor technology represents a significant process intensification strategy for the synthesis of this compound and other polyglycerols. mdpi.com Unlike traditional batch reactors, continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency, higher yields, and enhanced safety. ajinomoto.comamarequip.com
In the context of this compound synthesis, microwave-assisted continuous flow processes have been explored. mdpi.comresearchgate.net This hybrid technology allows for rapid and uniform heating, which can accelerate reaction rates. In one study using a potassium carbonate catalyst, glycerol conversion was controlled by the residence time, while the flow rate influenced the distribution of oligomers, with higher flow rates favoring the formation of smaller oligomers like this compound. researchgate.netmdpi.com Under optimized conditions (238°C, 0.5 mL/min flow rate), a glycerol conversion of 45% with a this compound selectivity greater than 54% was achieved. mdpi.com
Different types of continuous reactors, such as Continuous Stirred Tank Reactors (CSTRs) and tubular or coil reactors, can be employed depending on the specific reaction requirements. ajinomoto.com The ability to precisely manage reaction conditions in a continuous flow setup helps to minimize the formation of higher oligomers and byproducts, making it a promising technology for the large-scale, efficient manufacturing of this compound. ajinomoto.com
Recovery and Purification Techniques for this compound from Crude Sources (e.g., Glycerol Pitch)
Crude sources like glycerol pitch, a waste product from the oleochemical industry, are valuable feedstocks for this compound recovery. Glycerol pitch typically contains 55-65% glycerol, 15-25% this compound, and impurities like fatty acids and inorganic salts. mpob.gov.mympob.gov.myresearchgate.net
A common recovery technique involves an initial acid-based extraction. mpob.gov.mympob.gov.my The glycerol pitch is dissolved in water and acidified (e.g., with sulfuric acid) to a low pH. This causes the fatty acids to separate as a distinct layer that can be skimmed off. mpob.gov.my Subsequent extraction with a solvent like diethyl ether can ensure the complete removal of the fatty acid fraction. mpob.gov.my The remaining aqueous layer, containing glycerol, this compound, and inorganic salts, is then neutralized. The salts can be precipitated and removed by adding a solvent like methanol and filtering the chilled mixture. mpob.gov.my
After these preliminary purification steps, the primary method for separating this compound from the remaining glycerol is vacuum distillation. mpob.gov.mympob.gov.my Due to the high boiling points of glycerol and this compound, distillation must be carried out under reduced pressure to prevent thermal decomposition. rochester.edu A multi-stage distillation process is often employed:
First Stage: The crude glycerol/diglycerol mixture is distilled, often in a wiped-film or short-path evaporator, at a pressure of 0.5 to 5 mbar and a temperature of 125°C to 170°C. google.com Unreacted glycerol is removed as the distillate, leaving a bottom product enriched in this compound. google.commpob.gov.my
Second Stage: The bottoms from the first stage are subjected to a second distillation in a short-path evaporator at a much lower pressure (e.g., 0.05 to 0.3 mbar). google.com In this step, this compound is collected as the distillate, separating it from heavier triglycerol and other oligomers that remain in the residue. This can yield a product containing at least 90% by weight this compound. google.com
For very high purity requirements, other purification techniques like crystallization or column chromatography can be used, where the components are separated based on differences in solubility or adsorption affinity to a stationary phase like silica gel or alumina. edubull.combyjus.com
Advanced Analytical and Spectroscopic Characterization of Diglycerol and Its Derivatives
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are fundamental in separating and quantifying the components within a diglycerol (B53887) mixture, ensuring its quality and compositional purity.
High Performance Liquid Chromatography (HPLC) for Compositional Purity
High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the compositional purity of this compound. It effectively separates this compound from glycerol (B35011), triglycerol, and higher polyglycerols. New regulations often limit the amount of this compound in products like partial glycerides used as food emulsifiers, making accurate quantification essential nih.gov.
The separation is commonly achieved using silica columns with a mobile phase consisting of an acetonitrile and water partition, coupled with a Refractive Index (RI) detector for quantification nih.gov. Studies on the polymerization of crude glycerol to polyglycerol have utilized HPLC to quantify the distribution of oligomers, including this compound, triglycerol, tetraglycerol, and pentaglycerol researchgate.net. For instance, the analysis of polyglycerol produced from crude glycerol with varying soap content showed this compound percentages ranging from 4.98% to 55.08% researchgate.net.
A typical HPLC method for the analysis of glycerol and its derivatives might employ a Primesep N column with UV detection after derivatization sielc.com. While specific methods for this compound are tailored, the principles of separating polar polyols are similar.
Table 1: HPLC Analysis of Polyglycerol Oligomers from Crude Glycerol
| Sample (Crude Glycerol) | Soap Content (%) | This compound (%) | Triglycerol (%) | Tetraglycerol (%) | Pentaglycerol (%) |
|---|---|---|---|---|---|
| Cg-A | 0.91 | 4.98 | - | - | - |
| Cg-C | 2.41 | 39.96 | 2.41 | - | - |
| Cg-D | 6.11 | 55.08 | 9.58 | 1.60 | - |
Data sourced from a study on the rapid polymerization of crude glycerol researchgate.net.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer and Derivative Identification
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying isomers and derivatives of this compound. As most lipids and polyols are not volatile, they require a derivatization step, commonly silylation, to increase their volatility for GC analysis nih.goviupac.org. Reagents like N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine are used to convert the hydroxyl groups into trimethylsilyl (TMS) ethers iupac.org.
GC-MS is particularly advantageous for identifying different components by comparing their retention times and mass spectra with known substances iupac.org. This technique is instrumental in distinguishing between regio-isomers, such as α,α'-, α,β-, and β,β'-diglycerol. The fragmentation patterns in the mass spectrometer provide detailed structural information. For example, in the analysis of related monoglycerides, specific fragment ions allow for the reliable distinction of α- and β-regio-isomers nih.gov. A typical analysis might use a capillary column with a 5% phenyl polydimethylsiloxane bonded phase, suitable for high-temperature applications up to 400°C youtube.com.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance Spectroscopy (NMR): Proton (¹H) and Carbon (¹³C) Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR spectra of glycerol-based compounds show characteristic signals for the methine and methylene protons nih.govmdpi.com. For this compound, the ¹H NMR spectrum reveals complex multiplets in the 3.5–4.1 ppm region, corresponding to the protons of the two glycerol units. The integration of these signals helps in confirming the ratio of different proton environments.
¹³C NMR spectroscopy is particularly useful for identifying the different carbon atoms in the this compound isomers. The chemical shifts of the carbons are sensitive to their position in the molecule (primary or secondary alcohol) and whether they are involved in the ether linkage. The glycerol carbon region is typically observed between 60 and 72 ppm researchgate.net.
Table 2: Typical Isomeric Composition of this compound
| Isomer | Typical Percentage (%) |
|---|---|
| α,α'-diglycerol | ~84 |
| α,β-diglycerol | ~14 |
Data represents a typical composition for a commercial this compound product aquachem.co.kr.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by the absorption bands corresponding to its hydroxyl (-OH) and ether (C-O-C) groups.
The most prominent feature is a broad absorption band in the region of 3750–3000 cm⁻¹, which is associated with the stretching vibrations of the hydroxyl (-OH) groups researchgate.net. The presence of strong intermolecular hydrogen bonding in polyols like this compound contributes to the broadening of this peak. The C-H stretching vibrations of the methylene and methine groups are observed in the 3000–2800 cm⁻¹ range researchgate.net. The ether linkage (C-O-C), which is the defining feature of this compound, exhibits a characteristic stretching vibration in the fingerprint region, typically around 1100 cm⁻¹. Monitoring changes in the intensity of the -OH band can be used to follow reactions such as the glycerolysis of oils to produce diglycerides scialert.net.
Thermal Analysis for Material Science Applications
Thermal analysis techniques are employed to characterize the material properties of this compound, such as its thermal stability and phase transitions, which are crucial for its applications in material science.
Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm). For instance, polyesters based on this compound were found to be completely amorphous, with Tg values ranging from -40 to -20 °C uniroma1.it. The incorporation of other diols, like hexanediol, into the polyester structure can introduce weak melting transitions uniroma1.it.
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the material. Pure glycerol, a related compound, shows thermal degradation in a single event between 194-246 °C in air at a heating rate of 10 °C/min researchgate.net. This compound, having a higher molecular weight, exhibits a higher flash point (260 °C) and autoignition temperature (400 °C) compared to glycerol, indicating greater thermal stability aquachem.co.kr.
Table 3: Thermal Properties of this compound vs. Glycerol
| Property | This compound | Glycerol |
|---|---|---|
| Flash Point (°C) | 260 | 199 |
| Fire Point (°C) | 296 | 204 |
Data obtained from a commercial product datasheet aquachem.co.kr.
Differential Scanning Calorimetry (DSC) in Polymer and Phase Behavior Studies
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for investigating the thermal properties of polymers. azom.comnih.gov It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This method is highly effective for determining the thermal transitions of polymeric materials, such as the glass transition temperature (Tg) and the melting temperature (Tm). nih.govhu-berlin.de
The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. hu-berlin.de In a DSC scan, the Tg is observed as a step-like change in the heat capacity of the material. azom.com The melting of a crystalline polymer is an endothermic process, appearing as a peak on the DSC thermogram. The temperature at the apex of this peak is the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion. hu-berlin.de
DSC is particularly valuable in the study of polymers derived from or incorporating this compound, such as poly(glycerol sebacic-urethane) (PGSU). By analyzing the DSC thermograms of these biopolymers, researchers can understand how modifications, like the incorporation of nanoparticles, affect their thermal properties. This information is crucial for predicting material behavior during processing and in final applications. researchgate.net Modulated Temperature DSC (MTDSC) is an advanced form of this technique that applies a sinusoidal temperature modulation over a linear heating rate, allowing for the separation of overlapping thermal events and providing higher sensitivity. eag.comsci-hub.se
Table 1: Illustrative Thermal Properties of a this compound-Based Polymer Measured by DSC Note: This data is representative and intended for illustrative purposes.
| Polymer System | Glass Transition Temperature (Tg) in °C | Melting Temperature (Tm) in °C | Reference |
|---|---|---|---|
| Poly(glycerol sebacic-urethane) (PGSU) | ~18-22 | Not Applicable (Amorphous) | researchgate.net |
| PGSU / 5% Cloisite Na+ Nanocomposite | ~20-24 | Not Applicable (Amorphous) | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is an analytical technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature or time in a controlled atmosphere. netzsch.comncsu.edu The resulting data is typically presented as a TGA curve, which plots mass loss against temperature. ncsu.edu The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation occurs. researchgate.netncsu.edu
TGA is essential for assessing the stability of this compound and its derivatives. For instance, the thermal degradation of pure glycerol, a related compound, shows a single major decomposition event. researchgate.net In an inert nitrogen atmosphere, glycerol completely vaporizes by 300°C, with a peak mass-loss rate at 239°C. netzsch.com However, under an oxidizing (air) atmosphere, glycerol's decomposition is more complex, yielding products like water, carbon dioxide, and acetaldehyde, indicating that the surrounding atmosphere significantly impacts its thermal stability. netzsch.com
Table 2: Thermal Decomposition Data for Glycerol from TGA Note: this compound, as a dimer, would be expected to have a higher boiling point and decomposition temperature, but this data for glycerol illustrates the principles of TGA analysis.
| Compound | Atmosphere | Onset of Mass Loss (°C) | Peak Mass Loss Temp. (DTG peak) (°C) | Process | Reference |
|---|---|---|---|---|---|
| Glycerol | Nitrogen | 199 | 239 | Vaporization | netzsch.com |
| Glycerol | Air (Oxidizing) | ~194 | ~241 | Decomposition | researchgate.netnetzsch.com |
| Crude Glycerol | Nitrogen | ~58 | Multiple peaks | Multi-stage Decomposition | researchgate.netresearchgate.net |
Morphological and Supramolecular Structural Characterization
X-Ray Diffraction (XRD) for Crystalline Structures
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. The technique works by irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline lattice of the material, providing information on crystal structure, phase, and orientation. researchgate.net
In the context of this compound and its derivatives, XRD is used to determine the packing arrangement of molecules in the solid state. For example, studies on diacylglycerols, which are structurally related to this compound esters, have used XRD to elucidate their crystal structures. nih.gov The analysis of a mixed-chain diacylglycerol, 1-stearoyl-3-oleyl-glycerol, revealed a monoclinic unit cell where the two different acyl chains pack separately in individual layers. nih.gov The hydrogen bonds between the free hydroxyl group on the glycerol backbone and a carbonyl oxygen on an adjacent molecule are crucial for stabilizing these layers. nih.gov
Dynamic XRD experiments have also been employed to study the moisturizing mechanism of this compound on human stratum corneum. These studies monitor changes in the diffraction patterns from intercellular lipids and soft keratin during drying, providing molecular-level insights into how this compound helps retain water within the skin's structure. researchgate.net
Table 3: Crystallographic Data for 1-stearoyl-3-oleyl-glycerol (A Diglyceride)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C40H76O5 (Isomerized) | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | Cc | nih.gov |
| a (Å) | 9.362 | nih.gov |
| b (Å) | 5.495 | nih.gov |
| c (Å) | 77.92 | nih.gov |
| β (°) | 91.46 | nih.gov |
| Volume (Å3) | 4007 | nih.gov |
Small-Angle X-ray Scattering (SAXS) for Self-Assembled Systems (e.g., Micelles, Vesicles)
Small-Angle X-ray Scattering (SAXS) is a technique used to quantify nanoscale density differences in a sample, making it ideal for determining the size, shape, and distribution of nanoparticles and macromolecules. wikipedia.org It analyzes the elastic scattering of X-rays at very small angles (typically 0.1–10°). wikipedia.org SAXS is particularly useful for studying the structure of self-assembling systems like micelles and vesicles formed by amphiphilic molecules, such as this compound derivatives, in solution. nih.govscispace.comxenocs.com An advantage of SAXS over crystallography is that the sample does not need to be in a crystalline form. wikipedia.org
Research on this compound monolaurate in styrene has utilized SAXS to characterize the formation and structure of reverse micelles. nih.govscispace.com The data revealed that these surfactant molecules spontaneously self-assemble into ellipsoidal prolate (cigar-shaped) reverse micelles. nih.gov The study further showed that as the concentration of the this compound derivative increases, the micelles grow in one dimension, and the micellar aggregation number (N_agg) increases. nih.gov Temperature also plays a significant role; heating can induce a shape transition from ellipsoidal prolate to a more spherical form. nih.gov The SAXS data can be analyzed using methods like the Generalized Indirect Fourier Transformation (GIFT) to determine structural parameters. nih.govresearchgate.net
Table 4: Structural Parameters of this compound Monolaurate Reverse Micelles in Styrene Determined by SAXS
| Parameter | Condition | Finding | Reference |
|---|---|---|---|
| Micelle Shape | Ambient Temperature | Ellipsoidal Prolate | nih.gov |
| Effect of Concentration | Increasing Surfactant Conc. | 1-D Micellar Growth, Increased Aggregation Number (Nagg) | nih.gov |
| Effect of Temperature | Heating | Ellipsoidal Prolate-to-Sphere Transition | nih.gov |
| Effect of Water | Addition of Water | Swelling of Reverse Micelles (2-D Growth) | nih.gov |
Interfacial and Surface Phenomena Analysis for Surfactant Research
Static and Dynamic Surface Tension Measurements of this compound Derivative Solutions
Surface tension is the property of a liquid that allows it to resist an external force due to the cohesive nature of its molecules. erau.edu For solutions containing surfactants, like many this compound derivatives, this property is of central importance. Surfactant molecules adsorb at the liquid-air interface, reducing the surface tension. researchgate.net The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which micelles begin to form and the surface tension reaches a minimum, constant value. erau.edu
Static surface tension refers to the equilibrium value achieved when the interface has had sufficient time to become saturated with surfactant molecules. It is commonly measured using methods like the Wilhelmy plate or du Noüy ring. tegewa.de
Dynamic surface tension (DST) is the surface tension of an interface that has not yet reached equilibrium. ysu.am This is relevant for dynamic processes where new interfaces are created rapidly, such as in foaming, wetting, or printing. ysu.amresearchgate.net In these cases, the rate of surface tension reduction is limited by the diffusion of surfactant molecules from the bulk solution to the new interface and their subsequent adsorption. ysu.am The maximum bubble pressure method is often used to measure DST. kinampark.com
For this compound-based surfactants, measuring both static and dynamic surface tension provides a comprehensive understanding of their performance. Static measurements determine the CMC and the maximum surface tension reduction, while dynamic measurements reveal the kinetics of adsorption, indicating how quickly the surfactant can act on a newly formed surface.
Table 5: Representative Surface Tension Data for Surfactant Solutions Note: This table illustrates typical data obtained from surface tension measurements. Specific values for this compound derivatives would vary based on their chemical structure.
| Surfactant Type | Property | Typical Value | Significance |
|---|---|---|---|
| Anionic Surfactant (e.g., SLS) | Critical Micelle Concentration (CMC) | ~0.2 - 0.3 % w/v | Concentration for micelle formation |
| Surface Tension at CMC (γcmc) | ~30 - 40 mN/m | Maximum surface tension reduction | |
| Non-ionic Surfactant (e.g., Triton X-100) | Critical Micelle Concentration (CMC) | ~0.01 - 0.02 % w/v | Concentration for micelle formation |
| Surface Tension at CMC (γcmc) | ~30 - 35 mN/m | Maximum surface tension reduction |
Derivatives of Diglycerol: Synthesis, Functionalization, and Research Applications
Diglycerol (B53887) Fatty Acid Esters
This compound fatty acid esters are non-ionic surfactants produced by the esterification of this compound with fatty acids. These esters are valued for their excellent surfactant properties and a broad spectrum of hydrophilic-lipophilic balance (HLB) values, which can be tailored by selecting different fatty acids or controlling the degree of esterification. acs.orgnih.gov Their utility as biodegradable and biocompatible surfactants makes them suitable for applications in cosmetics, food, and pharmaceuticals. researchgate.netresearchgate.net
Enzymatic and Chemical Esterification Kinetics
The synthesis of this compound fatty acid esters can be achieved through both chemical and enzymatic routes. Chemical esterification is typically acid-catalyzed and occurs at high temperatures, while enzymatic esterification utilizes lipases under milder conditions. acs.orgijettjournal.org
Chemical Synthesis: This method often involves high temperatures and acid catalysts, which can lead to a lower selectivity and the formation of byproducts, requiring further purification steps. ijettjournal.org
Enzymatic Synthesis: The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), has become a preferred method. acs.orgresearchgate.netresearchgate.netacs.org This biocatalytic approach offers several advantages, including high selectivity, milder reaction conditions which preserve the integrity of the reactants, and a more sustainable process. acs.orgfrontiersin.org Research on the esterification of this compound with oleic acid using Novozym 435 has shown high conversion rates and a selectivity towards the desired this compound monooleate of over 94%. acs.org The reaction kinetics are often described by a pseudo-second-order model. researchgate.netacs.org The enzyme's reusability for multiple cycles also enhances the economic viability of this green synthesis route. acs.org
Studies comparing the two methods for synthesizing polyglycerol-2 stearic acid esters found that the enzymatic approach with Novozym 435 is a valid and more sustainable alternative to acid catalysis. acs.org
| Parameter | Chemical (Acid-Catalyzed) Esterification | Enzymatic (Lipase-Catalyzed) Esterification |
|---|---|---|
| Catalyst | Acid catalysts | Immobilized lipases (e.g., Novozym 435) acs.org |
| Reaction Temperature | High (e.g., 210°C) researchgate.net | Mild (e.g., 65-80°C) researchgate.netresearchgate.net |
| Selectivity | Lower, potential for byproducts | High, >94% for monoesters acs.org |
| Kinetics Model | Varies | Pseudo-second-order researchgate.netacs.org |
| Sustainability | Higher energy consumption, potential for harsh chemicals | Greener process, reusable catalyst, milder conditions acs.org |
Interfacial Adsorption Behavior and Emulsifying Properties
The amphiphilic nature of this compound fatty acid esters, with the hydrophilic this compound head and the lipophilic fatty acid tail, allows them to adsorb at oil-water or air-water interfaces, reducing surface and interfacial tension. mdpi.com This behavior is fundamental to their function as emulsifiers. The hydrophilic-lipophilic balance (HLB) value, a key parameter for emulsifier selection, can be precisely adjusted by changing the fatty acid chain length or the degree of esterification. nih.govmdpi.com
Research has shown that these esters are effective at stabilizing emulsions. For example, mixtures of polyglyceryl-10 monostearate and polyglyceryl-2 monostearate have been used to create stable oil-in-water emulsions. mdpi.com The properties of these esters, such as their critical micelle concentration (CMC) and their ability to lower surface tension, are influenced by both the hydrophilic polyglycerol part and the hydrophobic fatty acid part. mdpi.com The addition of this compound derivatives can disrupt the micelle formation of other surfactants and improve surface properties like static and dynamic surface tension. nih.gov
| Ester Type | HLB Value Range | Primary Function | Reference |
|---|---|---|---|
| PG-5 Fatty Acid Esters | 1.4 - 16.6 | W/O Emulsifier (HLB <9), O/W Emulsifier (HLB >9) | mdpi.com |
| General PGFEs | 3 - 6 | Water-in-Oil (W/O) Emulsifiers | mdpi.com |
| General PGFEs | 8 - 18 | Oil-in-Water (O/W) Emulsifiers | mdpi.com |
Research in Biosurfactant and Emulsifier Development
There is a growing demand for "green" surfactants derived from renewable resources to replace traditional petroleum-based ones. researchgate.net this compound fatty acid esters fit this need perfectly, as both this compound and fatty acids can be sourced from vegetable oils. nih.govacs.org Glycerol (B35011), a co-product of biodiesel production, can be used to synthesize this compound, adding value to this industrial byproduct. acs.orgscielo.brrsdjournal.org
Research focuses on optimizing the synthesis and application of these esters as high-performance biosurfactants. scielo.br They are recognized for being biodegradable, biocompatible, and non-toxic. researchgate.net These properties make them highly desirable for use in food products, where they function as emulsifiers (E475), and in cosmetic and pharmaceutical formulations. researchgate.netmdpi.com The development of efficient enzymatic production processes is a key area of research, aiming to make these biosurfactants cost-competitive with their synthetic counterparts. acs.org
Polyglycerol-Based Polymers and Polyesters Utilizing this compound Units
This compound's tetra-functional nature (containing four hydroxyl groups) makes it an excellent building block for creating branched or cross-linked polyesters. nih.govresearchgate.net These polymers are gaining interest as sustainable and biodegradable alternatives to petroleum-based plastics, with significant potential in biomedical applications. nih.gov
Synthesis of Poly(this compound adipate) (PDGA) and Related Copolymers
Poly(this compound adipate) (PDGA) is an aliphatic polyester synthesized from this compound and adipic acid or its derivatives. elsevierpure.commahidol.ac.th Similar to the synthesis of esters, enzymatic catalysis is a favored method for polymerization, providing control over the polymer structure under mild conditions. frontiersin.org
Recent studies have focused on creating PDGA variants by incorporating a second diol, such as the more hydrophobic 1,6-hexanediol (B165255), into the polymer backbone in a one-pot synthesis. researchgate.net This copolymerization strategy allows for fine-tuning the amphiphilic balance of the resulting polyester. elsevierpure.commahidol.ac.th For instance, a study systematically incorporated 1,6-hexanediol into a PDGA backbone at various ratios (30:70, 50:50, and 70:30 mol/mol of this compound:hexanediol). elsevierpure.commahidol.ac.th The resulting copolymers exhibited different properties related to nanoparticle formation, stability, and drug encapsulation efficiency. elsevierpure.commahidol.ac.th
Design and Engineering of Biodegradable Polyesters for Advanced Materials
The engineering of this compound-based polyesters is a burgeoning field aimed at creating advanced, functional biomaterials. By altering the polymer backbone, for example through copolymerization, researchers can modulate key properties to suit specific applications, such as drug delivery. elsevierpure.commahidol.ac.th
Sustainably derived poly(glycerol adipate) (PGA) has been identified as a versatile platform for drug delivery, but it can suffer from a suboptimal amphiphilic balance, leading to low drug-loading in nanoparticles (NPs). researchgate.net The development of PDGA, which replaces glycerol with the more hydrophilic this compound, and its copolymers represents a strategy to overcome these limitations. researchgate.net Research has shown that while pure PDGA has improved water solubility but diminished self-assembly ability, its copolymers with 1,6-hexanediol demonstrate enhanced features as nanocarriers. researchgate.net A PDGA-Hex 30% copolymer (70:30 this compound:hexanediol ratio) showed superior encapsulation efficiency for a model hydrophobic dye compared to glycerol-based polymers. elsevierpure.commahidol.ac.th
These engineered polyesters are designed to be biodegradable and biocompatible, making them suitable for in vivo applications. elsevierpure.commahidol.ac.thresearchgate.net The melt polymerization of this compound with bio-based hydrophobic anhydrides is another approach to creating sustainable polyesters with tunable properties for advanced materials. nih.govresearchgate.net This in-depth research provides new insights into designing biodegradable polyesters as effective and sustainable PEG-free systems for the biomedical field. elsevierpure.commahidol.ac.th
| Polymer | Key Monomers | Notable Property | Research Finding |
|---|---|---|---|
| PDGA | This compound, Adipic Acid | Improved water solubility | Diminished self-assembling ability compared to PGA. researchgate.net |
| PDGA-Hex 30% | This compound, 1,6-hexanediol, Adipic Acid (70:30 ratio) | Enhanced nanocarrier features | Superior encapsulation efficiency of a model hydrophobic dye. elsevierpure.commahidol.ac.th |
| This compound-based Polyesters | This compound, Hydrophobic Anhydrides | High bio-based content (>75%) | Polymer degradability and hydrophobicity can be controlled. nih.govresearchgate.net |
Development of Non-Isocyanate Poly(hydroxyurethanes) (NIPUs) from this compound Precursors
The synthesis of polyurethanes traditionally involves the use of highly toxic and hazardous isocyanates. In a move towards greener and safer polymer chemistry, significant research has focused on the development of non-isocyanate poly(hydroxyurethanes) (NIPUs). This compound, a renewable resource derived from the biodiesel byproduct glycerol, has emerged as a key precursor in this field. researchgate.netproquest.com The typical route involves converting this compound into a bis(cyclic carbonate) monomer, which then undergoes a polyaddition reaction with various diamines to form the NIPU. researchgate.netnih.gov
This environmentally friendly method avoids the use of toxic phosgene and isocyanates. nih.gov The synthesis process often begins with the creation of bis(2,3-dihydroxypropyl)ether dicarbonate (B1257347), also known as this compound dicarbonate (DGC), from commercially available this compound. researchgate.netnih.gov This monomer is then polymerized with different diamines, which can be aliphatic, oligoetherdiamines, or aromatic, often in a solvent-free and catalyst-free process. researchgate.netsemanticscholar.org The reaction of the five-membered cyclic carbonate rings with diamines results in the formation of a poly(hydroxyurethane) backbone. proquest.com
The resulting NIPUs are characterized by various spectroscopic and thermal analysis techniques. researchgate.net Characterization includes ¹H NMR, ¹³C NMR, and FTIR spectroscopies to confirm the chemical structure, and for the first time, X-Ray diffraction measurements have been used to characterize the this compound dicarbonate precursor. nih.gov The properties of the final NIPUs, such as their thermal stability and mechanical performance, are influenced by the structure of the diamine used in the polymerization. researchgate.netnih.gov For instance, studies have explored the use of poly(propylene glycol) diamine and poly(dimethylsiloxane) diamine to create PHUs with potentially high value-added end properties. nih.gov Research has also demonstrated the synthesis of water-dispersible NIPUs by incorporating tertiary amino-groups that act as internal emulsifiers, leading to stable aqueous dispersions. rsc.org
This compound Monoacetals and their Derivatives
Selective Synthesis and Characterization of Acetals
This compound, with its four hydroxyl groups and a central ether linkage, serves as a valuable hydrophilic building block for synthesizing derivatives like acetals. acs.org The acetalization of this compound with an aldehyde, such as n-octanal, can yield both monoacetals and diacetals. acs.org Achieving high selectivity for monoacetals is crucial for specific applications, particularly in the realm of surfactants.
A novel and efficient method for the selective synthesis of this compound monoacetals utilizes a catalyst-transfer process in a biphasic system. acs.orgacs.org This method involves the reaction of two phase-separated reagents, such as this compound and n-octanal, in the presence of a catalyst like zinc chloride (ZnCl₂). acs.orgacs.org The mechanism relies on the formation of an unstable emulsion which promotes the reaction. acs.org A key aspect of this selective process is that the transfer direction of the catalyst (ZnCl₂) and the formed monoacetal are opposite, leading to the separation of the catalyst from the substrate and hindering the formation of the diacetal. acs.orgresearchgate.net
The optimized conditions for this synthesis involve reacting this compound with n-octanal (using a 1.3 equivalent of this compound) with 2 mol % ZnCl₂ at 100 °C for 4 hours. acs.org The resulting products are a complex mixture due to the different isomers of this compound (α,α- and α,β-diglycerol) and the possible positions for acetalization. acs.org The characterization of the synthesized acetals is typically performed using gas chromatography (GC) to identify the various monoacetal and diacetal products formed. acs.org
Surfactant Properties of this compound Monoacetals
This compound monoacetals have demonstrated significant potential as nonionic surfactants. acs.org Their performance is often compared to traditional nonionic surfactants like fatty alcohol polyoxyethylene ethers (AEOs). acs.org The hydrophilic-lipophilic balance (HLB) is a key parameter in determining surfactant properties. For a monoacetal formed from this compound and n-octanal, the calculated HLB value is 8.09, which suggests good potential as a surfactant, whereas the corresponding diacetal has a much lower HLB of 3.34. acs.org
Research has shown that this compound monoacetals exhibit superior surfactant properties, including excellent foam stability and high alkali tolerance. acs.org When compared to commercial surfactants like AEO-7 and AEO-3, the monoacetals show very promising performance. acs.org For example, the critical micelle concentration (CMC) for a this compound monoacetal was found to be 0.029 g/L, with a surface tension at the CMC of 27.4 mN/m, values that are comparable to those of AEO-7. acs.org
Furthermore, these bio-based surfactants show enhanced stability in alkaline conditions. While an aqueous solution of AEO-7 becomes turbid in the presence of NaOH, the monoacetal solution remains clear, indicating better performance and tolerance. acs.org This makes this compound monoacetals attractive for applications where stability in harsh conditions is required.
Table 1: Surfactant Properties of this compound Monoacetal vs. Commercial Surfactants
| Property | This compound Monoacetal | AEO-7 | AEO-3 |
|---|---|---|---|
| HLB Value | 8.09 | 12.8 | 8.48 |
| CMC (g/L) | 0.029 | 0.035 | 0.021 |
| Surface Tension at CMC (mN/m) | 27.4 | 29.5 | 28.1 |
| Foam Stability (V/V₀ after 10 min) | 0.96 | 0.85 | 0.72 |
| Alkali Tolerance | High | Low | - |
Data sourced from research on monoacetals derived from n-octanal. acs.org
Ethers of this compound (e.g., Poly(oxyethylene) and Poly(oxypropylene) Diglyceryl Ethers)
Synthesis and Physicochemical Characterization
Ethers of this compound, particularly those modified with poly(oxyethylene) (EO) and poly(oxypropylene) (PO) chains, are another important class of derivatives with applications as surfactants and functional additives. The synthesis of these compounds, such as 2GlyEO₉ and 2GlyPO₉, involves the addition of ethylene (B1197577) oxide or propylene (B89431) oxide to the hydroxyl groups of the this compound skeleton. nih.gov The number following the EO or PO designation indicates the total average number of moles of the respective oxide added to the this compound molecule. nih.govacs.org
The physicochemical characterization of these ethers reveals significant differences based on the nature of the appended chain (EO vs. PO). nih.gov Surface tension measurements are a primary tool for characterization. For instance, the surface tension of 2GlyEO₉ in an aqueous solution decreases as its concentration increases, exhibiting a distinct breakpoint that corresponds to its critical micelle concentration (CMC), a behavior typical of conventional surfactants. nih.gov This is due to its amphiphilic structure, comprising the hydrophilic this compound and EO components. acs.org
In contrast, 2GlyPO₉ does not show a clear CMC. nih.gov Its surface tension decreases with increasing concentration but does not plateau, even at high concentrations. nih.gov This behavior is attributed to its nonamphiphilic structure and higher hydrophobicity, which leads to continuous adsorption at the air/water interface in multiple layers rather than the formation of micelles. nih.govacs.org
Impact on Interfacial Adsorption and Micelle Formation
The distinct structures of poly(oxyethylene) and poly(oxypropylene) diglyceryl ethers lead to different impacts when they are mixed with other surfactants, such as potassium dodecanoate (C₁₁COOK). nih.govfigshare.com The interactions between the this compound ethers and the primary surfactant affect both interfacial adsorption at the air/water interface and aggregation (micelle formation) in the bulk solution. acs.org
In mixtures with C₁₁COOK, 2GlyEO₉, being hydrophilic, shows minimal interaction with the alkyl chain of the anionic surfactant. figshare.com Conversely, the more hydrophobic PO chains in 2GlyPO₉ exhibit a hydrophobic interaction with the C₁₁COOK alkyl chain. figshare.com This difference in intermolecular interaction dictates their behavior at the interface and in solution. nih.gov
Table 2: Properties of this compound Ethers
| Compound | Structure Type | Micelle Formation | Interaction with C₁₁COOK Alkyl Chain | Effect on C₁₁COOK Micelles |
|---|---|---|---|---|
| 2GlyEO₉ | Amphiphilic | Yes (forms aggregates) | No significant interaction | Disrupts/Collapses |
| 2GlyPO₉ | Nonamphiphilic/Hydrophobic | No (continuous multilayer adsorption) | Hydrophobic interaction | Disrupts/Collapses |
Based on comparative studies of poly(oxyethylene) and poly(oxypropylene) diglyceryl ethers. nih.govacs.orgfigshare.com
Other Functionalized this compound Derivatives as Organic Synthesis Intermediates
This compound, with its four hydroxyl groups, presents a versatile scaffold for the generation of a wide array of functionalized derivatives that serve as crucial intermediates in organic synthesis. Beyond the more common ester and ether derivatives, a variety of other functionalizations allow for the introduction of specific reactive handles, protecting groups, and chiral centers, enabling the construction of complex molecular architectures. These derivatives are instrumental in the synthesis of polymers, surfactants, and biologically active molecules.
One important class of derivatives is this compound carbonates. The synthesis of bis(cyclic carbonate) from this compound, for instance by reacting it with dimethyl carbonate, yields a valuable monomer for the production of non-isocyanate poly(hydroxyurethanes) (NIPUs). This provides an environmentally friendly route to polyurethanes, avoiding the use of toxic phosgene and isocyanates. The resulting bis(cyclic carbonate) can then undergo polyaddition with various diamines to form the final polymer.
Another key functionalization strategy involves the formation of acetals and ketals, which can serve as protecting groups for the diol functionalities of this compound. This allows for selective reactions at the remaining hydroxyl groups. For example, the reaction of this compound with aldehydes or ketones under acidic catalysis can yield cyclic acetals or ketals. These protected this compound derivatives can then be used in subsequent synthetic steps, with the protecting groups being removed under specific conditions to regenerate the diol.
Furthermore, the strategic use of protecting groups on this compound allows for the synthesis of well-defined, selectively functionalized intermediates. For instance, silyl protective groups can be employed to mask certain hydroxyl groups, directing subsequent reactions to specific positions on the this compound backbone. This level of control is particularly crucial in the synthesis of complex molecules where specific stereochemistry and regioselectivity are required.
The versatility of this compound as a building block is also evident in its use for creating amphiphilic molecules. By functionalizing the this compound core with both hydrophobic long alkyl chains and hydrophilic moieties like polyethylene (B3416737) glycol (PEG), non-ionic amphiphiles can be synthesized. These chemo-enzymatic approaches allow for the creation of molecules with tailored properties for applications such as drug delivery systems.
The following tables provide an overview of various functionalized this compound derivatives and their applications as intermediates in organic synthesis, based on detailed research findings.
Table 1: Synthesis of Functionalized this compound Derivatives
| Derivative | Reactants | Catalyst/Reagent | Reaction Conditions | Yield | Reference |
| This compound Dicarbonate | This compound, Dimethyl Carbonate | La:Ca = 1:1 mixed oxide | - | >90% | rsc.org |
| This compound-based Polyesters | This compound, Bicyclic Anhydrides | - | Melt polymerization | - | nih.gov |
| Diaryl Derivative of this compound | This compound, Ethyl-4-hydroxybenzoate | DIAD, TPP | THF, 40°C, 15 h | Moderate | researchgate.net |
| This compound Monoacetals | This compound, Long-chain Aldehydes | CuSO4 | Biphasic system | - | researchgate.net |
| Bis(2,3-dihydroxypropyl)ether dicarbonate | This compound, Dimethyl Carbonate | - | One-step procedure | High | nih.gov |
Table 2: Applications of Functionalized this compound Derivatives in Organic Synthesis
| Intermediate | Application | Synthesized Product | Research Finding | Reference |
| This compound Dicarbonate | Monomer in polymerization | Non-isocyanate polyurethanes (NIPUs) | Provides a sustainable, isocyanate-free route to polyurethanes. | nih.govresearchgate.net |
| Diaryl Derivative of this compound | Core for amphiphiles | Non-ionic Gemini amphiphiles | Chemo-enzymatic functionalization with alkyl chains and mPEG creates molecules for nanoscale delivery systems. | researchgate.net |
| Chiral Diglycerides | Intermediate in total synthesis | Biologically active chiral diglyceride metabolite | A seven-step route was developed for the total synthesis of the target molecule. | nih.gov |
| This compound-based polyesters | Sustainable polymer synthesis | Biodegradable polyesters | Melt polymerization with bio-based anhydrides leads to sustainable materials. | nih.govresearchgate.net |
| This compound Monoacetals | Bio-based surfactants | Alkylpolyglycerylether | Direct, solvent-free etherification of glycerol with dodecanol using interfacial catalysts. | rsc.org |
Theoretical and Computational Studies of Diglycerol Systems
Kinetic Modeling of Diglycerol (B53887) Synthesis and Esterification Reactions
Kinetic modeling is employed to describe and predict the reaction rates and pathways involved in the synthesis of this compound and its subsequent esterification. These models are essential for optimizing reaction conditions, reactor design, and process control.
Studies on the enzymatic esterification of this compound with fatty acids, such as oleic acid, have utilized kinetic modeling to understand the reaction mechanism and estimate key parameters. For instance, the enzymatic esterification of this compound with oleic acid using Novozym 435 as a catalyst has been investigated using kinetic models. acs.orgresearchgate.net A pseudo-second-order kinetic model, incorporating Langmuir adsorption factors for the acid, has been developed to describe this process, showing good agreement with experimental data with a maximum error of 10%. acs.orgresearchgate.net The selective production of this compound monooleate can be effectively described by an irreversible second-order kinetic model that considers the adsorption of reaction products on the catalyst. acs.org The estimated rate constant exhibits an Arrhenius dependence on temperature, while the adsorption process shows a temperature dependence explainable by the Van't Hoff's equation. acs.org The calculated activation energy for this compound monooleate synthesis is reported as 6.1 × 104 J·mol–1, and the adsorption enthalpy is 8.2 kJ·mol–1. acs.org
Different kinetic models, including Eley-Rideal and Langmuir-Hinshelwood mechanisms, have been explored to fit experimental data for esterification reactions involving glycerol (B35011) and fatty acids, which can lead to the formation of diglycerides as side products. engj.org In the context of diacylglycerol synthesis through lipase-catalyzed esterification of glycerol with oleic acid, a bi-substrates Ping-Pong Bi-Bi kinetic model has been successfully employed to determine initial rates and fit experimental results. lancs.ac.ukacs.org At 45 °C, this model provided a good fit, yielding parameter values for Vmax, Km[G], and Km[OA] for specific concentration ranges of glycerol and oleic acid. lancs.ac.ukacs.org
Kinetic modeling of the esterification of rosin (B192284) acids with glycerol, which can also produce diglycerides, has involved developing reaction networks and fitting potential kinetic models to experimental data obtained under varying conditions. mdpi.com Empirical kinetic models derived from these studies are relevant for understanding industrial processes. mdpi.com
Thermodynamic Modeling of this compound Solutions and Phase Behavior
Thermodynamic modeling is crucial for predicting the phase behavior of this compound in various systems, which is particularly relevant in applications such as biodiesel production and food science. Understanding solid-liquid equilibria and solution properties helps in designing separation processes and predicting product stability.
Studies on the solid-liquid phase behavior of binary mixtures containing diacylglycerols (which share structural similarities with this compound derivatives) have utilized thermodynamic models. kyoto-u.ac.jp For instance, the non-solid-solution model, which assumes components solidify separately, has been used to represent the liquidus curves of diacylglycerol mixtures. kyoto-u.ac.jp While extensive studies exist for triglyceride mixtures, research on the phase behavior of this compound and its mixtures is less common. kyoto-u.ac.jpgoogle.com
Thermodynamic models are also applied to predict the phase behavior of components related to biodiesel transesterification, including triglycerides, diglycerides, and monoglycerides, in mixtures with alcohols and CO2. researchgate.net Equations of state, such as the PC-SAFT equation, have been employed for this purpose. researchgate.net The lack of experimental data for certain thermodynamic properties of mono- and diglycerides, such as heats of fusion, has led to assumptions in some modeling approaches, such as considering the heat of fusion contributions of mono-, di-, and triglycerol fragments to be the same. google.com
Thermodynamic models based on activity coefficients, such as NRTL and UNIQUAC, are widely used in chemical thermodynamic studies for phase equilibria calculations and material behavior prediction, including systems relevant to biodiesel purification which may involve glycerol and other related compounds. mdpi.com These models can be used to correlate experimental liquid-liquid equilibrium data and derive binary interaction parameters. mdpi.com Predictive methods like UNIFAC, based on group contributions, have also been explored for modeling phase equilibria in systems containing sugars and polyols like glycerol, although modeling complex solutions with strong associative forces can be challenging. nih.gov
Computational Simulations of Interfacial Phenomena Involving this compound Derivatives
Computational simulations, such as molecular dynamics (MD) simulations, provide insights into the behavior of this compound derivatives at interfaces, which is important for understanding their properties as surfactants and their interactions in complex biological or industrial systems.
This compound derivatives, particularly those with ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO) chains, exhibit different interfacial adsorption and micelle formation behaviors. acs.org Computational studies can help elucidate the molecular interactions driving these differences. For example, simulations can investigate the adsorption dynamics of this compound derivatives at the air/water interface and their influence on surface tension. acs.org
In the context of lipid droplets, which are intracellular organelles with a core of neutral lipids (including triglycerides and diacylglycerols) surrounded by a phospholipid monolayer, computational studies are used to understand their structure, formation, and interactions with proteins. acs.orgnih.gov While much of this work focuses on triglycerides and diacylglycerols, the principles and simulation techniques are applicable to understanding the behavior of this compound derivatives at lipid interfaces. acs.org MD simulations have been used to study the interactions of proteins with lipid droplet surfaces, highlighting the role of defects in the lipid packing, including those involving the glycerol backbone. acs.org Force fields used in these simulations are being developed and refined to accurately represent the properties of neutral lipids like diacylglycerol. acs.org
Computational simulations, such as those using systems of ordinary differential equations (ODEs), are also employed to model complex biochemical networks involving signaling molecules like phospholipids (B1166683) and related enzymes, which can be influenced by or involve diglyceride species. gre.ac.ukucl.ac.uk
Advanced Applications and Biotechnological Research Involving Diglycerol Based Materials
Biomedical Engineering and Pharmaceutical Formulation Research
The inherent biocompatibility and versatile chemical structure of diglycerol (B53887) make it a valuable component in the design of materials for biomedical and pharmaceutical applications. mdpi.comnih.govaquachem.co.krqualitas1998.net Research in this area focuses on leveraging this compound-based materials for improved drug delivery, tissue engineering, and the development of advanced polymeric systems.
Biocompatibility Assessments of this compound-Derived Materials
Biocompatibility is a critical factor for materials intended for use within the body. Studies have demonstrated that this compound-derived materials, such as poly(this compound adipate) (PDGA) variants and hyperbranched polyglycerols (HPG), exhibit good biocompatibility in both in vitro and in vivo tests. nih.govrsc.orgresearchgate.netnih.govresearchgate.net HPG, in particular, has shown minimal accumulation in vital organs in animal models compared to other polymers used in biomedical applications. rsc.org The presence of multiple hydroxyl groups on the polyglycerol backbone contributes significantly to their water solubility and excellent biocompatibility. mdpi.comnih.govresearchgate.net
Research findings highlight the favorable safety profile of these materials. For instance, studies on PDGA variants incorporating 1,6-hexanediol (B165255) (Hex) demonstrated good biocompatibility in vitro and in vivo using Caenorhabditis elegans nematodes. nih.govresearchgate.netnih.govresearchgate.net Similarly, this compound-based Gemini amphiphiles were found to be non-cytotoxic to certain cancer cell lines (HeLa and MCF7) at concentrations up to 0.1 mg/mL. rsc.org
Investigations in Controlled Drug Delivery Systems and Nanoparticle Formulations
This compound and its derivatives are actively being investigated for their potential in controlled drug delivery systems and nanoparticle formulations. mdpi.comatamanchemicals.comnih.govresearchgate.netnih.gov Their ability to form self-assembled structures and encapsulate various molecules makes them suitable carriers for therapeutic agents. rsc.orgrsc.orgrsc.orgrsc.org
Research explores the use of this compound in synthesizing nanoparticles for nanomedicine and targeted drug delivery. atamanchemicals.com Poly(this compound adipate) (PDGA) variants have been studied as potential replacements for nanocarriers in drug delivery applications. nih.govresearchgate.netnih.govresearchgate.net These materials have shown enhanced features as nanocarriers, including improved stability and superior encapsulation efficiency of model hydrophobic dyes compared to glycerol-based counterparts. nih.govresearchgate.netnih.govresearchgate.net
Hyperbranched polyglycerols (HPGs) are also being explored as nanocarriers due to their high water solubility, tuneable functionality, and ability to be integrated into structures like polymeric micelles or nanogels for drug delivery. mdpi.com Studies have investigated the encapsulation properties of HPGs, showing that guest molecules can be entrapped through interactions with the polymer structure. rsc.org Biodegradable dendritic polyglycerol sulfate-bearing poly(caprolactone) chains have been synthesized and show potential as carriers for hydrophobic anticancer therapeutics, demonstrating significant accumulation in tumor environments in vivo. acs.org
This compound-based Gemini amphiphiles have been synthesized and shown to self-assemble in aqueous media, forming structures capable of encapsulating hydrophobic guest molecules and facilitating their release under hydrolytic conditions. rsc.orgrsc.orgrsc.org Enzyme-mediated release studies have demonstrated significant release of encapsulated substances over a few days, supporting their capability as nanocarriers in drug delivery systems. rsc.org
Development of Hydrogels for Tissue Scaffolding and Regenerative Medicine
Hydrogels, as three-dimensional cross-linked networks capable of absorbing large amounts of water, are crucial in tissue scaffolding and regenerative medicine. researchgate.nettandfonline.com this compound is used in the formulation of hydrogels for these applications, providing a supportive environment for cell growth and differentiation. atamanchemicals.com
Polyglycerol-based hydrogels and nanogels are considered promising materials due to their hydrophilicity, excellent biocompatibility, and ease of functionalization. researchgate.nettandfonline.com They can potentially serve as alternatives to fossil-based hydrogels. researchgate.net The presence of numerous hydroxyl groups on polyglycerol molecules allows for the formation of hydrogels with a wide range of properties through reactions with various crosslinking agents. researchgate.net
Research includes the development of pH-sensitive degradable hydrogels based on HPG, which can degrade and release encapsulated substances in a pH-dependent manner, making them suitable for drug delivery applications. researchgate.net Soft nanocomposite hydrogels based on polyethylene (B3416737) glycol and dendritic polyglycerol have been produced as scaffolds for human mesenchymal stem cells, mimicking the mechanical properties of biological tissues and supporting cell differentiation. researchgate.nettandfonline.com Dendritic polyglycerol (dPG) has also been used as a precursor for hydrogel networks, offering a biocompatible scaffold for encapsulating cells and forming 3D tumor spheroids for research purposes. mdpi.com
Polymeric Systems for Diverse Biomedical Applications
Beyond drug delivery and hydrogels, this compound is incorporated into various polymeric systems for a range of biomedical applications. Its ability to improve flexibility and workability in polymer formulations is being explored. atamanchemicals.com
Polyglycerols, including this compound as a short-chain oligomer, are considered versatile biocompatible polymers with potential in various industries, including biomedical fields. mdpi.comqualitas1998.net The hydroxyl groups on polyglycerol molecules can be esterified to produce polyglycerol esters (PGEs) with tailored properties, suitable for use in different formulations. qualitas1998.net
Research is also focused on developing biodegradable and sustainable packaging materials that incorporate this compound, offering environmentally friendly alternatives to traditional plastics. atamanchemicals.com
Sustainable Materials Science and Bioenergy Research
This compound's origin, often as a byproduct of biodiesel and oleochemical production, positions it as a renewable resource for sustainable materials and bioenergy research. rsc.orgrsc.orgresearchgate.net
Evaluation of this compound as a Renewable Feedstock for Biofuel Production
Research is exploring the use of this compound as a feedstock for biofuel production, contributing to the development of sustainable energy solutions. atamanchemicals.com Its renewable nature and biodegradability make it a potential candidate in this area. atamanchemicals.com
Studies are being conducted to explore this compound as a feedstock for biofuel production, including its potential use in the production of biodiesel and as a renewable energy source. atamanchemicals.com This aligns with sustainability efforts aimed at reducing reliance on fossil fuels. atamanchemicals.com
Research into Biodegradable and Sustainable Packaging Materials Utilizing this compound
Research is actively exploring the potential of this compound in the development of biodegradable and sustainable packaging materials. Its renewable nature and biodegradability make it a promising candidate for replacing traditional petroleum-based plastics atamanchemicals.comnih.gov. Studies are focusing on incorporating this compound into biopolymer formulations to create packaging solutions that are more environmentally friendly atamanchemicals.com. The aim is to optimize this compound's properties within these formulations to achieve desired material characteristics for packaging applications atamanchemicals.com. The development of biodegradable packaging materials incorporating this compound offers a more environmentally friendly alternative to traditional plastic packaging atamanchemicals.com. This research aligns with the broader need for sustainable packaging solutions to reduce environmental degradation and minimize waste nih.gove3s-conferences.org. Biodegradable polymers, including those potentially incorporating this compound, are seen as effective tools for addressing the environmental issues posed by traditional packaging materials e3s-conferences.org.
Industrial Chemical Applications Research
This compound is being investigated for its utility in various industrial chemical applications, leveraging its properties as a solvent, humectant, and intermediate in organic synthesis atamanchemicals.com.
Role of this compound as a Performance Additive in Advanced Formulations (e.g., Printing Inks, Detergents)
This compound is being studied for its role as a performance additive in advanced formulations, including printing inks and detergents atamanchemicals.comatamanchemicals.comresearchgate.net. In water-based flexographic printing inks, the addition of this compound has been shown to improve the wettability of polyethylene film researchgate.net. Research indicates that incorporating this compound can lead to a slight increase in the wet and dry rub resistance of the overprint researchgate.net. Studies have examined the influence of polyglycerols, including this compound, on the properties of water-based printing inks and the resulting prints researchgate.net. The impact of branched polyglycerols on printing ink color, optical density, color values (CIELAB), total color difference, and gloss has also been investigated researchgate.net. This compound is also employed in detergents and cleaning products to enhance their cleaning efficiency atamanchemicals.comatamanchemicals.com.
Studies on this compound's Contribution to Polymer Flexibility and Workability
This compound is being studied for its ability to improve flexibility and workability in plastic and polymer formulations atamanchemicals.comatamanchemicals.com. It can be incorporated into polymers like PVC to enhance flexibility and reduce brittleness, leading to more durable plastic products atamanchemicals.com. The addition of plasticizers like this compound to polymers can increase the free volume within the polymer structure, decreasing intermolecular forces and increasing chain mobility, which makes the polymer more flexible and workable nih.govmdpi.com. This phenomenon is particularly relevant in the context of biodegradable films, where plasticizers are added to improve workability and suppress brittleness in materials like starch-based films mdpi.com. Research on starch gelatinization in the presence of polyol plasticizers, including this compound, highlights how plasticizers diffuse into the molecular structure, promoting the breakdown of intermolecular bonds and decreasing crystallinity, thereby increasing polymer flexibility researchgate.net.
Environmental Considerations and Biodegradation Research of Diglycerol
Biodegradation Pathways and Environmental Fate Studies
Biodegradation is a crucial process determining the persistence and potential environmental impact of a chemical compound. For diglycerol (B53887), studies investigating its biodegradation pathways and environmental fate are essential to understand its behavior in various environmental compartments such as soil and water.
While specific biodegradation studies solely focused on this compound are limited, information on structurally related compounds, such as polyglycerol-3, provides insights into the likely environmental fate of this compound. According to one source, no specific biodegradation study is available for this compound itself regulations.gov. However, the ready biodegradability of polyglycerol-3 was examined in a closed bottle test following OECD guideline 301D regulations.gov. In this test, polyglycerol-3 achieved 60% degradation within 28 days when exposed to unadapted microorganisms in an aqueous mineral salt solution under aerobic conditions regulations.gov. Based on this finding, this compound is anticipated to be readily biodegradable regulations.gov.
Environmental fate studies generally assess how a substance behaves in the environment, including its degradation, mobility, and potential for bioaccumulation. Standard environmental fate studies include evaluating aerobic and anaerobic degradation in soils and sediment waters, aerobic mineralization in surface waters, soil leaching, and hydrolytic stability criver.comfera.co.uk. These studies help determine the degradation rate, mass balance, and transformation products of a substance fera.co.uk.
The anticipated ready biodegradation of this compound suggests it is unlikely to persist in the environment regulations.gov. Furthermore, there is a lack of evidence suggesting bioaccumulation for this compound regulations.gov.
Lifecycle Assessment Research for this compound Production and Utilization
Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire lifecycle, from raw material extraction to disposal. For this compound, LCA research can provide a comprehensive understanding of the environmental burdens associated with its production and various applications.
While direct LCA studies specifically centered on this compound are not extensively detailed in the provided search results, research on related compounds and processes offers relevant context. For instance, studies have examined the environmental impacts of mono and diglyceride production, highlighting concerns related to energy consumption, water usage, and waste generation during the esterification of glycerol (B35011) with fatty acids essfeed.com. The production process typically requires significant energy for heating, mixing, and distillation, contributing to greenhouse gas emissions essfeed.com. Water is also used for washing, cooling, and solvent extraction, which can strain water resources and lead to pollution essfeed.com. Waste products, including glycerol, fatty acids, and other byproducts, can also be generated, with improper disposal potentially impacting soil, water, and air quality essfeed.com.
The recovery of glycerol and this compound from glycerol pitch, a byproduct of biodiesel production, is highlighted as having a positive impact from both economic and environmental perspectives researchgate.net. Glycerol is produced on a large scale as a byproduct in the biodiesel market, and finding applications for this co-product, such as the synthesis of polyglycerols like this compound, is important researchgate.netresearchgate.net.
LCA methodology is recognized as a tool to estimate the potential environmental impacts of processes nih.gov. Studies have applied LCA to assess the production of other chemicals derived from glycerol, such as acrolein, comparing different scenarios for obtaining glycerol researchgate.net. These studies suggest that the main environmental impacts are not always related to the energy involved in the processes researchgate.net.
The broader context of utilizing renewable raw materials (RRM) in chemical processes for sustainable development is also relevant to this compound, particularly if it is produced from bio-based glycerol researchgate.net. Optimizing production processes, especially for materials derived from byproducts like glycerol from biodiesel, is considered vital for sustainable development researchgate.netresearchgate.net.
Q & A
Q. Table 1: Catalyst Performance in this compound Synthesis
| Catalyst Type | Example | Conversion (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Homogeneous (Base) | NaOH | 100 | 18 | 4 |
| Homogeneous (Acid) | H₂SO₄ | 85 | 15 | 6 |
| Heterogeneous | Cs/mesoporous SiO₂ | 95 | 100 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
